Selectivity Advantage in Colon Adenocarcinoma: 4-Iodocolchicine SI of 13.5 vs Colchicine SI of 1.9 in LoVo Cells
In a direct head-to-head cytotoxicity panel comparing colchicine (compound 1) with 4-iodocolchicine (compound 7) and other C-4/C-10 derivatives against four human cancer cell lines and a normal murine fibroblast line (BALB/3T3), 4-iodocolchicine demonstrated a Selectivity Index (SI = IC50 BALB/3T3 / IC50 LoVo) of 13.5, compared to an SI of only 1.9 for colchicine in the same LoVo colon adenocarcinoma line. This represents a 7.1-fold improvement in tumor-over-normal-cell selectivity [1]. The SI for 4-bromothiocolchicine (compound 6, SI = 7.4) and 4-iodothiocolchicine (compound 8, SI = 16.4) are also reported in the same study [1].
| Evidence Dimension | Selectivity Index (SI) in LoVo human colon adenocarcinoma vs normal BALB/3T3 murine fibroblasts |
|---|---|
| Target Compound Data | SI = 13.5 (LoVo IC50 = 0.010 ± 0.002 μM; BALB/3T3 IC50 = 0.135 ± 0.056 μM) |
| Comparator Or Baseline | Colchicine: SI = 1.9 (LoVo IC50 = 0.108 ± 0.025 μM; BALB/3T3 IC50 = 0.208 ± 0.042 μM) |
| Quantified Difference | 7.1-fold higher selectivity for 4-iodocolchicine vs colchicine in LoVo cells |
| Conditions | SRB assay; 72 h drug exposure; human colon adenocarcinoma LoVo cells and normal murine embryonic fibroblast BALB/3T3 cells; data from ≥3 independent experiments in triplicate |
Why This Matters
A 7.1-fold higher SI means 4-iodocolchicine achieves potent tumor cell killing at concentrations that are proportionally less toxic to normal cells than colchicine, directly informing compound selection for colon cancer-focused lead optimization.
- [1] Majcher U, Klejborowska G, Moshari M, Maj E, Wietrzyk J, Bartl F, Tuszynski JA, Huczyński A. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Cells. 2018;7(11):192. doi:10.3390/cells7110192. Table 1. View Source
